4-(Piperazin-1-yl)thiane-4-carboxamide
Description
Contextualization of Piperazine (B1678402) and Thiane (B73995) Ring Systems in Pharmaceutical Research
Historical Perspective on Piperazine Derivatives in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has been a cornerstone of medicinal chemistry for over a century. ontosight.ai Its journey began in 1853 with its initial synthesis by French chemist Charles Frederic Gerhardt. ontosight.ai While initially utilized in the production of dyes and plastics, its medicinal potential soon became evident. ontosight.ai By 1953, piperazine was introduced as an anthelmintic agent, a use for which it became widely known. drugbank.comnih.gov Its mechanism of action involves paralyzing parasites, which allows the host to expel them. drugbank.comchemeurope.com
The true value of the piperazine scaffold, however, lies in its versatility. The two nitrogen atoms provide sites for substitution, allowing for the creation of a vast library of derivatives with diverse pharmacological properties. This has led to the incorporation of the piperazine moiety into a wide array of successful drugs across various therapeutic areas, including antipsychotics (e.g., Fluphenazine, Perphenazine), and antihistamines. chemeurope.comnih.gov The physicochemical properties of piperazine, such as its ability to increase water solubility and act as a basic center, have made it a "privileged scaffold" in drug discovery, capable of improving the pharmacokinetic profiles of drug candidates. nih.gov
Emergence and Significance of Thiane Scaffolds in Bioactive Compounds
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, has also carved out a significant niche in the design of bioactive compounds. While perhaps not as ubiquitous as piperazine, thiane and its derivatives are integral to a number of important biological molecules and pharmaceuticals. The presence of the sulfur atom imparts unique physicochemical properties, including the potential for oxidation to sulfoxide (B87167) and sulfone, which can influence a molecule's polarity, solubility, and interactions with biological targets. Thiane-containing scaffolds are being explored for their potential in developing novel therapeutic agents. nih.gov
Importance of the Carboxamide Functional Group in Drug Design
This ability to participate in key binding interactions is a primary reason for its widespread use in drug design. numberanalytics.com The presence of a carboxamide can significantly influence a drug's potency and bioavailability. numberanalytics.com It is a key pharmacophore in a multitude of therapeutic agents, including those with anti-infective and anti-cancer properties. nih.gov The versatility of the carboxamide group allows it to serve as a bioisosteric replacement for other functional groups, such as carboxylic acids, to overcome issues with metabolic instability or poor membrane permeability. researchgate.netnih.gov
Rationale for Investigating the 4-(Piperazin-1-yl)thiane-4-carboxamide Molecular Framework
The rationale for investigating the this compound molecular framework stems from the principle of molecular hybridization, where known pharmacophores are combined to create a novel molecule with potentially synergistic or unique biological activities. In this specific compound, the piperazine moiety offers a well-established scaffold for interacting with various biological targets and for fine-tuning pharmacokinetic properties. The thiane ring introduces a distinct three-dimensional geometry and the potential for specific interactions through its sulfur atom. Finally, the carboxamide group provides a critical point for hydrogen bonding and can be crucial for anchoring the molecule to its biological target.
The combination of a basic piperazine, a non-aromatic sulfur-containing ring, and a polar carboxamide group creates a molecule with a unique distribution of charge, polarity, and steric bulk. This could lead to novel interactions with a range of biological targets that are not achieved by the individual components alone. Researchers investigating this framework would likely be exploring its potential in areas where piperazine and carboxamide-containing molecules have already shown promise, such as in oncology, infectious diseases, and neuroscience.
Overview of Related Structural Motifs with Established Biological Activities
While specific research on this compound is limited, the biological activities of structurally related motifs provide a strong foundation for its investigation. Numerous compounds incorporating a piperazine ring linked to a carboxamide have been synthesized and evaluated for a wide range of therapeutic applications.
For instance, piperazine carboxamide derivatives have been explored as potential agents for treating cancer, with some showing antiproliferative activity. ontosight.airesearchgate.net Others have been investigated for their effects on the central nervous system, acting as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The combination of a piperazine with other heterocyclic systems has also yielded compounds with antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net
The table below summarizes the biological activities of some representative compounds that share structural similarities with this compound.
| Compound Class | Structural Features | Reported Biological Activities |
| Piperazine Carboxamides | Piperazine ring directly linked to a carboxamide group. | Anticancer, Neurotransmitter modulation, Antiviral, Antibacterial, Antifungal. ontosight.ai |
| Phenylpiperazine Carboxamides | An aryl group attached to one of the piperazine nitrogens, with a carboxamide on the other. | Dopamine D3 receptor antagonists/partial agonists. nih.gov |
| Quinolinyl-piperazine derivatives | A quinoline (B57606) ring system linked to a piperazine moiety. | Antiproliferative activity through VEGFR-2-TK inhibition. nih.gov |
| Cinnolinyl-piperazines | A cinnoline (B1195905) nucleus attached to a piperazine ring. | Antifungal, Antitumor, Antibacterial. nih.govmdpi.comresearchgate.net |
| Benzhydrylpiperazine Carboxamides | A benzhydryl group and a carboxamide attached to the piperazine ring. | Cytotoxic activity against various cancer cell lines. researchgate.net |
These examples highlight the rich and diverse pharmacology associated with the core structural elements of this compound. The established biological profiles of these related motifs provide a compelling argument for the continued investigation of this and similar molecular frameworks in the pursuit of novel therapeutic agents.
Strategies for the Construction and Functionalization of the Thiane Ring System
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, forms the core scaffold of the target molecule. Its synthesis and functionalization can be achieved through various strategies, including those that control the stereochemistry at the C4 position.
Stereoselective Approaches for 4-Substituted Thianes
Achieving specific stereochemistry at the C4 position of the thiane ring is crucial for defining the three-dimensional structure of the final compound and influencing its biological activity. Several stereoselective methods can be employed to introduce substituents at this position.
One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the formation of the desired stereoisomer. For instance, the asymmetric reduction of a 4-thianone precursor using chiral reducing agents can yield enantiomerically enriched 4-hydroxythiane. This hydroxyl group can then serve as a handle for further functionalization, including the introduction of an amino group with a defined stereochemistry via Mitsunobu reaction or other substitution reactions.
Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of 4-substituted thianes, providing access to enantiopure building blocks. Lipases, for example, can selectively acylate one enantiomer of a racemic 4-hydroxythiane, allowing for the separation of the acylated and unreacted enantiomers.
Furthermore, diastereoselective methods can be utilized. For example, the conjugate addition of a nucleophile to a thiane-based α,β-unsaturated ketone can be influenced by existing stereocenters on the ring or by the use of chiral catalysts to control the stereochemistry of the newly formed C-C or C-heteroatom bond at the C4 position.
Ring-Closing Strategies and Heteroatom Incorporation
The construction of the thiane ring itself can be accomplished through various ring-closing strategies. A prevalent method is the intramolecular cyclization of a linear precursor containing a thiol and a suitable electrophilic group. For instance, the reaction of a 1,5-dihaloalkane with a sulfide source, such as sodium sulfide, can lead to the formation of the thiane ring.
Another powerful technique is the use of cycloaddition reactions. The Diels-Alder reaction, for example, between a sulfur-containing diene and a dienophile can construct the six-membered ring with good control over regioselectivity and stereoselectivity frontiersin.orgnih.gov. Thioaldehydes or thioketones can also participate in hetero-Diels-Alder reactions to form thiane derivatives nih.gov. Photochemical [2+2] cycloadditions of thiones with alkenes can also be utilized to form four-membered thietane rings, which can potentially be expanded to thianes nih.gov.
Intramolecular cyclization reactions are also a key strategy. For example, a molecule containing a thiol and a terminal alkene can undergo a radical or metal-catalyzed cyclization to form the thiane ring researchgate.netnih.gov. Similarly, an intramolecular Michael addition of a thiol to an α,β-unsaturated ester or ketone within the same molecule can effectively close the ring.
Synthetic Routes for the Introduction of the Piperazin-1-yl Moiety
The piperazine ring is a common pharmacophore, and its introduction onto the thiane scaffold is a critical step in the synthesis of the target molecule.
N-Alkylation and Amidation Reactions for Piperazine Functionalization
N-alkylation is a direct and widely used method for attaching the piperazine ring to another molecule. This typically involves the reaction of a piperazine derivative with an electrophile, such as an alkyl halide or a sulfonate. In the context of synthesizing this compound, a thiane ring bearing a suitable leaving group at the C4 position, such as a bromo or tosyl group, can be reacted with piperazine or a mono-protected piperazine derivative researchgate.netnih.govgoogle.comresearchgate.net. The use of a mono-protected piperazine, such as N-Boc-piperazine, is often preferred to prevent undesired dialkylation researchgate.net.
Reductive amination is another versatile method for forming the C-N bond between the thiane and piperazine moieties. This reaction involves the condensation of a 4-thianone with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine nih.govnih.govnih.govyoutube.comorganic-chemistry.org. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity nih.gov.
Amidation reactions can also be used to link the piperazine ring, particularly if the connection is through an acyl group. While not directly applicable to the piperazine-thiane linkage in the target compound's name, it is a relevant strategy for creating analogues where the piperazine is attached via a carbonyl bridge.
| Reaction Type | Reagents and Conditions | Advantages | Disadvantages |
| N-Alkylation | Alkyl halide/sulfonate, Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Direct, well-established | Potential for over-alkylation, may require protection of one piperazine nitrogen |
| Reductive Amination | Ketone/Aldehyde, Piperazine, Reducing agent (e.g., NaBH(OAc)3, H2/Pd), Acid catalyst (optional) | One-pot procedure, mild conditions | May not be suitable for all substrates, requires a carbonyl precursor |
Coupling Reactions for Piperazine-Thiane Linkage
Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction can be used to couple a piperazine with a thiane ring bearing a halide or triflate at the C4 position nih.gov. The reaction typically employs a palladium catalyst and a suitable phosphine ligand.
Formation and Derivatization of the Carboxamide Functionality
The final key structural element is the carboxamide group at the C4 position of the thiane ring.
The most common and direct method for forming a carboxamide is the coupling of a carboxylic acid with an amine. In this case, a thiane-4-carboxylic acid would be reacted with ammonia or a primary or secondary amine in the presence of a coupling agent. A wide array of coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions nih.govnih.govresearchgate.netresearchgate.netyoutube.com.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce racemization nih.gov.
Phosphonium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium/Aminium Salts: Examples include O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent and reaction conditions can be critical to achieving a high yield and purity of the final carboxamide product.
Alternatively, the carboxamide can be formed from an activated carboxylic acid derivative, such as an acyl chloride or an ester. The acyl chloride of thiane-4-carboxylic acid can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with an amine.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, often require additives |
| Phosphonium Salts | BOP, PyBOP | High reactivity |
| Uronium/Aminium Salts | HBTU, HATU | Efficient, good for hindered substrates |
Synthetic Pathways to this compound: A Methodological Overview
The synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry, can be approached through various synthetic strategies. While a direct one-pot multicomponent reaction for its construction is not prominently documented, a logical and feasible pathway involves a multi-step sequence. This typically begins with the formation of a key intermediate, 4-aminothiane-4-carbonitrile, followed by conversion of the nitrile to a carboxamide, and finally, the introduction of the piperazine moiety. This article delves into the synthetic methodologies applicable to the formation of the this compound scaffold and its analogues, with a focus on multicomponent reactions, convergent synthesis approaches, and the optimization of reaction conditions to enhance yields.
Properties
Molecular Formula |
C10H19N3OS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-piperazin-1-ylthiane-4-carboxamide |
InChI |
InChI=1S/C10H19N3OS/c11-9(14)10(1-7-15-8-2-10)13-5-3-12-4-6-13/h12H,1-8H2,(H2,11,14) |
InChI Key |
XVLWWKPBLOZRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
Investigation of Biological Targets and Molecular Mechanisms of Action for 4 Piperazin 1 Yl Thiane 4 Carboxamide Analogues
Enzyme Inhibition Profiles and Mechanistic Studies
The unique structural features of 4-(piperazin-1-yl)thiane-4-carboxamide analogues, combining a piperazine (B1678402) ring, a thiane (B73995) core, and a carboxamide group, have prompted research into their potential as enzyme inhibitors. The following sections detail the inhibitory activities of these and structurally related compounds against several key enzymes.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. ekb.eg The inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
While direct studies on this compound analogues are limited, research on structurally related compounds highlights the potential of the piperazine-carboxamide moiety as a pharmacophore for PARP-1 inhibition. For instance, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of the PARP-1 enzyme. nih.gov
Notably, furan (B31954) ring-substituted derivatives within this series showed enhanced PARP-1 inhibitory activity. nih.gov One of the most potent compounds, 14p , exhibited an IC50 value of 0.023 μM against PARP-1, an activity level comparable to the well-known PARP inhibitor, Olaparib. nih.gov Molecular docking studies suggest that the formation of hydrogen bonds is a critical factor for the potent inhibitory activity of these compounds. nih.gov These findings underscore the potential of incorporating the piperazine-carboxamide scaffold in the design of novel and effective PARP-1 inhibitors.
Table 1: PARP-1 Inhibitory Activity of Selected Benzimidazole Carboxamide Derivatives
| Compound | PARP-1 IC50 (μM) |
| 14p | 0.023 |
| 14q | Not Reported |
| Olaparib | Comparable to 14p |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Sirtuin Modulation
Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation. nih.gov As such, they have emerged as attractive therapeutic targets for a variety of diseases, including age-related disorders, metabolic diseases, and cancer. researchgate.net The modulation of sirtuin activity, either through activation or inhibition, is a key area of drug discovery. mdpi.com
Currently, there is a lack of specific research data on the direct modulation of sirtuins by this compound analogues. However, the broad interest in developing small molecule modulators of sirtuin activity suggests that this scaffold could be a candidate for future investigation. nih.gov The development of sirtuin-activating compounds (STACs) and sirtuin inhibitors has been a focus of many studies, with compounds being identified from both natural products and synthetic libraries. mdpi.com The structural diversity of known sirtuin modulators indicates that various chemical scaffolds can be accommodated within the binding sites of these enzymes. Further screening and structure-activity relationship (SAR) studies would be necessary to determine if this compound derivatives possess any sirtuin-modulating activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the inhibition of tyrosinase is a significant focus in the development of dermatological and cosmetic agents.
Several studies have demonstrated the tyrosinase inhibitory potential of compounds containing a piperazine moiety. For example, a series of nitrophenylpiperazine derivatives were designed and synthesized as tyrosinase inhibitors. nih.gov Among these, a compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring (4l ) showed significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of the enzyme. nih.gov
In another study, tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.comnih.gov One of the most potent analogues, 4d , displayed excellent tyrosinase inhibition with an IC50 of 6.88 ± 0.11 µM, which was superior to the standard inhibitor, kojic acid (IC50 = 30.34 ± 0.75 µM). mdpi.comnih.gov These findings suggest that the piperazine scaffold can be effectively utilized in the design of potent tyrosinase inhibitors.
Table 2: Tyrosinase Inhibitory Activity of Selected Piperazine Derivatives
| Compound | Tyrosinase IC50 (μM) |
| 4l | 72.55 |
| 4d | 6.88 ± 0.11 |
| 4g | 7.24 ± 0.15 |
| 4b | 8.01 ± 0.11 |
| 4c | 8.1 ± 0.30 |
| Kojic Acid (Reference) | 30.34 ± 0.75 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
DNA Gyrase Interaction
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents. The inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately to bacterial cell death.
Research has identified piperidine-4-carboxamides, a structurally similar class of compounds to 4-(piperazin-1-yl)thiane-4-carboxamides, as a novel class of mycobacterial DNA gyrase inhibitors. researchgate.netnih.gov A key compound, MMV688844 (844) , was identified as a hit against Mycobacterium abscessus. nih.govnih.gov Subsequent optimization led to the development of more potent analogues. nih.gov Biochemical studies have confirmed that these piperidine-4-carboxamides inhibit the wild-type M. abscessus DNA gyrase. researchgate.netnih.gov The mechanism of action is believed to be similar to that of fluoroquinolones, causing DNA gyrase-mediated DNA damage. researchgate.netnih.gov Further structure-activity relationship studies have suggested that these compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov The inhibitory potential of benzothiazinone-piperazine derivatives against Mycobacterium tuberculosis DNA gyrase has also been reported, with one compound showing an IC50 of 0.51±0.16 μM. researchgate.net
Receptor Modulatory Activity and Ligand Interactions
In addition to enzyme inhibition, the this compound scaffold and its analogues have been investigated for their ability to modulate the activity of various cell surface receptors, which are critical for signal transduction and intercellular communication.
Serotonin (B10506) Reuptake Transporter (SERT) and 5-HT Receptor Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system, including its receptors and the serotonin transporter (SERT), is a major target for the treatment of a variety of central nervous system disorders, such as depression and anxiety. nih.gov The arylpiperazine moiety is a well-established pharmacophore in the design of ligands for serotonin receptors. acnp.org
Arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and evaluated for their binding affinity to serotonin receptors and the serotonin transporter. nih.gov These compounds have shown promise as potential antidepressants. nih.gov The chemical structure of ligands, including the nature of substituents and linker spacers, significantly influences their affinity and selectivity for different 5-HT receptor subtypes and the SERT. nih.gov For instance, many arylpiperazine derivatives, depending on the N4 substituent, bind with high affinity to 5-HT1A and 5-HT2A receptors. acnp.org While specific binding data for this compound analogues is not yet available, the established role of the piperazine-carboxamide scaffold in targeting the serotonergic system suggests that these compounds could be promising candidates for further investigation as modulators of SERT and 5-HT receptors.
Chemokine Receptor CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a prime target for antiviral therapies. derpharmachemica.com Piperidine (B6355638) and piperazine derivatives have been identified as potent CCR5 antagonists. nih.govnih.gov
A novel series of piperidine-4-carboxamide derivatives was designed based on a Y-shaped pharmacophore model that interacts with amino acids essential for CCR5 antagonism. Within this series, one compound demonstrated excellent inhibition of CCR5 in a calcium mobilization assay with a half-maximal inhibitory concentration (IC50) of 25.73 nM and potent anti-HIV activity (IC50 = 73.01 nM). nih.gov Further structure-activity relationship (SAR) studies on piperazine-based antagonists showed that the nature and size of substituents are key to controlling selectivity for CCR5 over other receptors, such as muscarinic M1 and M2 receptors. nih.gov Optimization of a lead compound led to an analogue with excellent receptor selectivity and oral bioavailability. nih.gov
The development of CCR5 antagonists is a rational approach to combat HIV-1 infection and manage inflammatory conditions driven by receptor activation. nih.gov The goal of these antagonists is to occupy the receptor's active site, stabilizing it in an inactive conformation and competitively blocking the binding of natural ligands or viral proteins like HIV-1 gp120. nih.gov
| Compound Class | Target | Assay | Activity (IC50) |
| Piperidine-4-carboxamide derivative | CCR5 | Calcium Mobilization | 25.73 nM |
| Piperidine-4-carboxamide derivative | HIV-1 | Anti-HIV Activity | 73.01 nM |
Sigma Receptor Subtype Affinity and Functional Activity
Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are membrane-bound proteins implicated in a variety of neurological conditions and are targets for psychotropic drugs. nih.gov Analogues based on piperidine-4-carboxamide and piperazine scaffolds have shown significant affinity and selectivity for these receptors. ontosight.aiontosight.ai
A series of new piperidine-4-carboxamide derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. One notable compound, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety on the piperidine nitrogen, displayed very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable selectivity ratio (Kiσ2/Kiσ1) of 351. ontosight.ai Another study focused on 4-aroylpiperidines and their derivatives, which also demonstrated high selectivity for σ1 receptors. nih.gov
SAR studies revealed that replacing a piperazine ring with an N-methyl piperidine scaffold could yield derivatives with strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. ontosight.ai The protonated nitrogen atom within the piperidine or piperazine ring is considered a key pharmacophore element for achieving high-affinity binding at the σ1 receptor. wikipedia.org Ligands that act as σ1 receptor antagonists have shown potential for treating neuropathic pain. ontosight.ai
| Compound Derivative | Target | Affinity (Ki) | Selectivity (Kiσ2/Kiσ1) |
| Tetrahydroquinoline derivative of piperidine-4-carboxamide | σ1 Receptor | 3.7 nM | 351 |
| N-methyl piperidine derivative | σ1 Receptor | 0.54 - 108 nM | Varies |
Muscarinic Receptor Interactions
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors involved in regulating numerous physiological functions in the central and peripheral nervous systems. nih.gov The interaction of piperidine and piperazine carboxamide analogues with these receptors is often studied to determine selectivity, as off-target binding can lead to undesirable side effects. nih.gov
In the development of piperazine-based CCR5 antagonists, controlling selectivity against M1 and M2 muscarinic receptors was a key objective. Modifications to the chemical structure were shown to be crucial for achieving this selectivity. nih.gov Similarly, some first-generation antihistamines with a piperazine core, like hydroxyzine, have a lower affinity for muscarinic receptors compared to other antihistamines, resulting in a reduced risk of anticholinergic side effects. wikipedia.org Its metabolite, cetirizine, exhibits even greater selectivity, with a more than 20,000-fold preference for the H1 histamine (B1213489) receptor over the five muscarinic receptor subtypes. mdpi.com
Research on a series of pethidine analogs, which contain a 1-methyl-4-phenylpiperidine-4-carboxylic acid core, determined their binding affinities for M1, M3, and M5 mAChRs. One of the most potent compounds in this series exhibited Ki values of 0.67 µM, 0.37 µM, and 0.38 µM for M1, M3, and M5 receptors, respectively, though it did not show significant subtype selectivity. ontosight.ai This demonstrates that the piperidine-4-carboxylate scaffold can interact with muscarinic receptors, and that structural modifications are critical for tuning affinity and selectivity.
| Compound Class | Target | Affinity (Ki) |
| Pethidine Analog (Compound 6b) | M1 mAChR | 0.67 µM |
| Pethidine Analog (Compound 6b) | M3 mAChR | 0.37 µM |
| Pethidine Analog (Compound 6b) | M5 mAChR | 0.38 µM |
Cellular Pathway Perturbations
Antiproliferative and Apoptosis Induction Mechanisms
Analogues incorporating the piperazine or piperidine carboxamide moiety have demonstrated significant antiproliferative effects against various cancer cell lines, often acting through the induction of cell cycle arrest and apoptosis.
A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as tubulin inhibitors. nih.gov Structure-activity relationship studies led to an optimized compound with a GI50 (concentration for 50% growth inhibition) of 120 nM in the DU-145 prostate cancer cell line. These compounds were confirmed to inhibit tubulin polymerization and lead to an increase in the number of cells in the mitotic phase of the cell cycle. nih.gov
In another study, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. nih.govnih.gov Several of these compounds showed higher cytotoxic activity against the T-47D breast cancer cell line than the standard drug Staurosporine, with the most potent dihalogenated derivative exhibiting an IC50 of 2.73 µM. nih.govnih.gov Mechanistic studies revealed that these compounds inhibit VEGFR-2 and cause cell cycle arrest at the S phase, ultimately inducing significant levels of both early and late apoptosis. nih.govnih.gov
| Compound Class | Cell Line | Activity (IC50/GI50) | Mechanism of Action |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | DU-145 (Prostate) | 120 nM (GI50) | Tubulin Inhibition, Mitotic Arrest |
| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl) derivative | T-47D (Breast) | 2.73 µM (IC50) | VEGFR-2 Inhibition, S Phase Arrest, Apoptosis |
Antimicrobial and Anti-biofilm Mechanisms
The piperazine nucleus is a privileged structure in medicinal chemistry, and its derivatives have been shown to possess a broad spectrum of antimicrobial activities. nih.gov Bacterial biofilm formation is a significant challenge in treating infections, as it confers resistance to conventional antibiotics. nih.gov
A series of hybrid norfloxacin-thiazolidinedione molecules containing a piperazine moiety were synthesized to improve the antimicrobial activity of norfloxacin. These compounds showed promising direct activity against Gram-negative bacteria and also exhibited anti-biofilm activity against Gram-positive strains. Another study synthesized 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) and tested its activity against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). PNT showed potent antimicrobial activity, with a minimum inhibitory concentration (MIC) of 6.7 µg/mL against MRSA. Its mechanism of action was found to involve the inhibition of DNA gyrase, leading to cell disruption.
Furthermore, piperazine-1-carboxamidine analogues were shown to have fungicidal activity against Candida albicans, which was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov Some piperazine derivatives have also been found to interfere with microbial communication systems like quorum sensing, which is crucial for biofilm formation, offering an alternative strategy for biofilm control. nih.gov
| Compound Class | Organism(s) | Activity (MIC) | Mechanism of Action |
| Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogue | Gram-positive bacteria | Not specified | Anti-biofilm activity |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 µg/mL | DNA gyrase inhibition |
| Piperazine-1-carboxamidine analogue | Candida albicans | Not specified | ROS accumulation |
Androgen Receptor Degradation Pathways
The androgen receptor (AR) is a key driver in the progression of prostate cancer, and overcoming resistance to AR antagonists is a major clinical challenge. A novel therapeutic strategy involves targeting the AR for degradation using Proteolysis-Targeting Chimeras (PROTACs). These molecules link a target-binding ligand to an E3 ligase recruiter, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Several AR degraders have been developed that incorporate a piperazine moiety within their structure. For instance, a small molecule, 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE), was identified as capable of inhibiting AR transcriptional activity and reducing AR protein levels. wikipedia.org This compound was effective in inhibiting the proliferation of AR-positive prostate cancer cells and the growth of xenograft tumors resistant to the AR antagonist enzalutamide. wikipedia.org
PROTACs based on bicalutamide (B1683754) analogs linked to thalidomide (B1683933) (an E3 ligase recruiter) have also been synthesized. One such PROTAC successfully induced targeted degradation of AR in AR-positive cancer cells. Another potent PROTAC, ARD-61, which also contains a piperazine-like core, effectively induces AR degradation and shows more potent anti-proliferative and pro-apoptotic effects than clinically approved AR antagonists. mdpi.com Importantly, ARD-61 remains effective in enzalutamide-resistant models, including those with AR amplification or mutations, highlighting the potential of this degradation pathway to overcome common resistance mechanisms. mdpi.com
Neuropharmacological Activities and Associated Targets
The neuropharmacological landscape of this compound and its analogues is characterized by their interaction with a variety of central nervous system targets. Research into this class of compounds has revealed significant activities at dopamine (B1211576), serotonin, and α-adrenergic receptors, as well as modulation of other key neurological pathways, indicating a broad potential for therapeutic applications in neuropsychiatric and neurodegenerative disorders.
Derivatives of piperazine carboxamide have been extensively studied for their ability to bind to and modulate the function of various neurotransmitter receptors. These interactions are fundamental to their observed neuropharmacological effects. For instance, modifications to the arylpiperazine moiety, the carboxamide linker, and the terminal chemical group have been shown to significantly influence both the affinity and selectivity for specific receptor subtypes. researchgate.net
Dopamine Receptor Activity:
A significant area of investigation for piperazine carboxamide analogues has been their activity at dopamine receptors, particularly the D2-like family (D2, D3, and D4). Many analogues have been identified as potent ligands for these receptors, with some exhibiting high selectivity for the D3 subtype. nih.gov This selectivity is a key area of interest, as the dopamine D3 receptor is implicated in the pathophysiology of substance use disorders. nih.gov
Research has demonstrated that N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides are a class of highly selective D3 receptor ligands. nih.gov The carboxamide linker in these molecules plays a critical role in their selectivity for the D3 receptor over the D2 receptor. nih.gov The interaction is thought to involve the second extracellular loop of the D3 receptor. nih.gov Some of these analogues have demonstrated over 1000-fold selectivity for the D3 receptor. nih.gov
Furthermore, studies on heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have identified compounds with high affinity for the human dopamine D3 (hD3) receptor, with Ki values in the low nanomolar range (1-5 nM). nih.gov These analogues also displayed over 100-fold selectivity for the D3 receptor compared to D2 and D4 receptors. nih.gov Interestingly, while derivatives with an olefinic linker acted as antagonists, those with a hydroxybutyl-linker showed partial agonist activity at hD3 receptors. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Carboxamide Analogues
| Compound/Analogue Class | Target | Binding Affinity (Ki) | Selectivity | Functional Activity |
|---|---|---|---|---|
| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides (e.g., 8j) | D3 Receptor | 2.6 nM | >1000-fold over D2 | Not specified |
| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | hD3 Receptor | 1-5 nM | >100-fold over D2/D4 | Antagonist/Partial Agonist |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | D4 Receptor | IC50 = 0.057 nM | >10,000-fold over D2 | Not specified |
Serotonergic and GABAergic System Modulation:
The neuropharmacological profile of piperazine derivatives also extends to the serotonergic and GABAergic systems. One such derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated both anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The anxiolytic effects of this compound appear to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov In contrast, its antidepressant-like activity is primarily modulated by the serotonergic system. nih.gov
Further research into 4-aryl-piperazine-ethyl heteroarylcarboxamides has highlighted their affinity for serotonin 5-HT1A receptors. researchgate.net The inclusion of a quinoxaline (B1680401) moiety in these structures was found to enhance selectivity for the 5-HT1A receptor over the dopamine D4.2 receptor. researchgate.net
Voltage-Gated Calcium Channel (VGCC) Inhibition:
Certain piperazinyl bicyclic derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov This subunit is a target for gabapentinoids, which are used in the treatment of neuropathic pain and other neurological conditions. nih.gov A series of piperazinyl quinazolin-4-(3H)-one derivatives were synthesized and found to have high affinity for the Cavα2δ-1 subunit, with some enantiomers reaching single-digit nanomolar affinities. nih.gov One particular compound, the pyrido[4,3-d]pyrimidin-4(3H)-one 16RR, demonstrated high selectivity for Cavα2δ-1 over Cavα2δ-2. nih.gov
Neuroprotective Activities:
The potential for neuroprotection is another important aspect of the neuropharmacological profile of these compounds. For example, (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown neuroprotective properties against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov This compound was found to reverse the depletion of ATP in neuronal cells induced by Aβ1-42, suggesting a mitochondrial site of action. nih.gov It also inhibited the neurotoxic effects of glutamate. nih.gov
In the context of Parkinson's disease, a series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives were designed as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Excessive nNOS activity is linked to neuronal damage in neurodegenerative disorders. nih.gov One compound from this series, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide, showed significant and selective nNOS inhibition and demonstrated neuroprotective potential in a preclinical model of Parkinson's disease. nih.gov
Additionally, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of AMPA receptors, which could be a therapeutic strategy for neurological disorders characterized by excessive excitatory neurotransmission. mdpi.com
Table 2: Neuropharmacological Activities and Targets of Diverse Piperazine Carboxamide Analogues
| Compound/Analogue Class | Primary Target/Activity | Mechanism of Action | Potential Therapeutic Area |
|---|---|---|---|
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Serotonergic & GABAergic systems | Modulation of 5-HT pathways and GABAA receptor benzodiazepine site | Anxiety, Depression |
| Piperazinyl quinazolin-4-(3H)-one derivatives | α2δ-1 subunit of VGCCs | Selective ligand binding | Neuropathic pain |
| (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives | Neuroprotection | Inhibition of Aβ1-42 toxicity and glutamate-induced neurotoxicity | Alzheimer's Disease |
| Benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition of nNOS activity | Parkinson's Disease |
| Thiazole-carboxamide derivatives | AMPA Receptors | Negative allosteric modulation | Neurological disorders with excitotoxicity |
Computational Chemistry and Advanced Molecular Modeling of 4 Piperazin 1 Yl Thiane 4 Carboxamide
Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. jubilantbiosys.com These techniques rely on the knowledge of molecules that are known to interact with the target of interest to deduce the necessary structural features for activity.
Pharmacophore modeling is a cornerstone of LBDD that identifies the essential spatial arrangement of chemical features a molecule must possess to interact with a specific biological target. A pharmacophore model for 4-(Piperazin-1-yl)thiane-4-carboxamide and its analogs would involve defining key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive ionizable (PI) features based on a set of known active compounds.
The development process involves aligning a series of active molecules and abstracting their common chemical features. For instance, the nitrogen atoms in the piperazine (B1678402) ring could act as hydrogen bond acceptors or be protonated to form a positive ionizable center, while the carboxamide group contains both a hydrogen bond donor and acceptor. The thiane (B73995) ring contributes to the molecule's hydrophobic character. A common pharmacophore model for derivatives might include features like an aromatic ring (AR), HBA, HBD, and a hydrophobic group (HY). nih.gov
Validation is a critical step to ensure the model is statistically significant and can accurately predict the activity of new compounds. This is typically achieved by screening a database of known active and inactive compounds (decoys) to see if the model can successfully distinguish between them. A well-validated model can then be used for virtual screening to identify novel compounds with the desired biological activity.
Table 1: Example of Pharmacophore Features and Their Potential Contribution
| Feature Type | Potential Origin in this compound | Role in Target Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxygen of the carboxamide group, Nitrogen atoms of the piperazine ring | Forms hydrogen bonds with amino acid residues in the target protein. |
| Hydrogen Bond Donor (HBD) | -NH2 of the carboxamide group | Forms hydrogen bonds with amino acid residues in the target protein. |
| Positive Ionizable (PI) | Piperazine ring nitrogen (at physiological pH) | Forms ionic interactions or salt bridges with acidic residues like Asp or Glu. |
This is an interactive table. You can sort and filter the data.
Molecular similarity principles are based on the concept that structurally similar molecules are likely to have similar biological activities. By quantifying the similarity of this compound to known active compounds, its potential targets can be inferred.
Scaffold hopping is a more advanced technique that aims to identify novel molecular cores (scaffolds) that can maintain the essential geometric arrangement of the original pharmacophoric features. nih.gov Starting with the this compound scaffold, this technique could be used to discover isosteric replacements for the thiane or piperazine ring. The goal is to find new chemotypes that may possess improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key binding interactions of the original molecule.
Structure-Based Drug Design Methodologies
When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational modeling, structure-based drug design (SBDD) provides a powerful framework for understanding and optimizing ligand-protein interactions. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For this compound, docking simulations would place the molecule into the active site of a target receptor to determine its most likely binding pose. dovepress.com
The process involves a scoring function that estimates the binding free energy, with lower scores typically indicating more favorable binding. dovepress.com These simulations can reveal specific interactions, such as hydrogen bonds between the carboxamide group and polar residues, or hydrophobic interactions involving the thiane ring within the binding pocket. nih.gov For example, studies on similar piperazine-containing compounds have shown that the piperazine nitrogen can form key interactions with residues like Phe107, while hydrophobic parts of the molecule interact with residues such as Val84, Trp89, and Leu95. nih.gov
Table 2: Hypothetical Molecular Docking Results for an Analog
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Analog A | Kinase B | -9.3 | Asp145, Lys72 | Hydrogen Bond, Ionic |
| Analog B | GPCR C | -8.7 | Trp164, His154 | Hydrophobic, π-cation |
This is an interactive table. You can sort and filter the data.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the predicted docking pose and to understand the conformational changes that may occur upon ligand binding. nih.govnih.gov
By simulating the movements of atoms in the complex over a period of nanoseconds or microseconds, researchers can verify if the key interactions identified in docking are maintained. nih.govchemrxiv.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the binding pose is energetically favorable and the complex is stable. nih.gov These simulations provide crucial insights into the dynamic behavior of the ligand in the active site, which is essential for designing high-affinity inhibitors. nih.gov
In many cases, the experimental 3D structure of a specific target protein is not available. nih.gov When this occurs, but the structure of a homologous protein (a template) is known, homology modeling can be used to build a predictive 3D model of the target protein. nih.gov This computational method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov
The process involves identifying a suitable template structure from a database like the Protein Data Bank (PDB), aligning the target sequence with the template sequence, building the model, and then refining and validating it. nih.govunar.ac.id Once a reliable model of the target protein for this compound is constructed, it can be used for structure-based drug design studies, including molecular docking and molecular dynamics simulations, to guide the optimization of lead compounds. nih.gov
Theoretical Investigations of Reactivity and Mechanistic Pathways
Theoretical investigations into the reactivity and potential mechanistic pathways of this compound would employ quantum chemical methods to elucidate its electronic structure and predict its behavior in chemical reactions. While specific studies on this exact molecule are not prevalent in publicly available literature, the methodologies applied to structurally related compounds, such as aryl sulfonyl piperazine and thiophene carboxamide derivatives, provide a framework for understanding its likely reactivity. jddtonline.infonih.gov
Key areas of investigation would include Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) analysis is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and biological targets. For instance, in studies of aryl sulfonyl piperazine derivatives, MEP analysis has been used to identify positive and negative centers, which are key to understanding intermolecular interactions. jddtonline.inforesearchgate.net
Furthermore, the calculation of global reactivity parameters derived from conceptual Density Functional Theory (DFT) can provide quantitative measures of reactivity. These parameters help in understanding the stability and reactivity of the molecule in various chemical environments. jddtonline.inforesearchgate.net
Table 1: Theoretical Parameters for Reactivity Analysis
| Parameter | Description | Significance in Predicting Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack. jddtonline.inforesearchgate.net |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity index. | Provide quantitative measures of a molecule's stability and reactivity. researchgate.net |
This table is illustrative of the types of data generated in theoretical reactivity studies. Specific values for this compound are not available in the cited literature.
Computational Studies for Predictive ADMET Properties (Excluding Specific Data)
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. researchgate.net In silico ADMET prediction has become an indispensable tool for the early-stage evaluation of these properties, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov
For this compound, computational models would be employed to predict a range of ADMET parameters. These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms trained on large datasets of compounds with known ADMET properties. researchgate.netgjpb.de
The types of properties evaluated would include:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability through biological barriers like the Caco-2 cell line model are predicted.
Distribution: Predictions of plasma protein binding and the ability to cross the blood-brain barrier are crucial for determining where the compound will travel in the body.
Metabolism: The likelihood of the compound being metabolized by cytochrome P450 enzymes is a key prediction, as this affects the drug's half-life and potential for drug-drug interactions.
Excretion: Predictions may relate to the pathways of elimination from the body.
Toxicity: A range of toxicity endpoints can be predicted, including potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other organ-specific toxicities.
Various software platforms are available for these predictions, which enable high-throughput screening of virtual compound libraries. researchgate.netbhsai.org While specific ADMET data for this compound is not detailed in the available literature, the general approach for heterocyclic compounds provides a clear indication of the types of computational assessments that would be performed. researchgate.netgjpb.de
Table 2: Predictive ADMET Properties and Computational Methods
| ADMET Property | Description | Common Computational Methods/Software |
| Absorption | Prediction of human intestinal absorption (HIA) and oral bioavailability. | QSAR models, physiologically based pharmacokinetic (PBPK) modeling. |
| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | In silico models based on molecular descriptors. |
| Metabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. | Substrate and inhibitor models for major CYP isoforms. |
| Excretion | Prediction of clearance and major routes of elimination. | PBPK modeling. |
| Toxicity | Prediction of adverse effects such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test). | QSAR models, toxicity prediction software. |
This table outlines the general parameters and methods used in predictive ADMET studies. Specific predicted values for this compound are not provided in the referenced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
